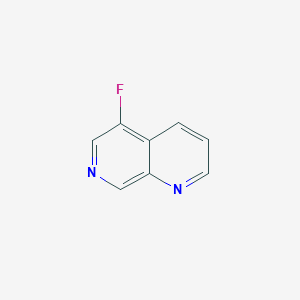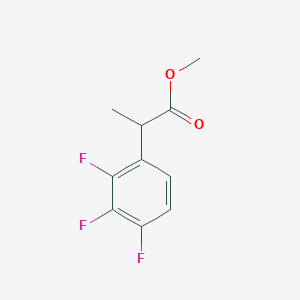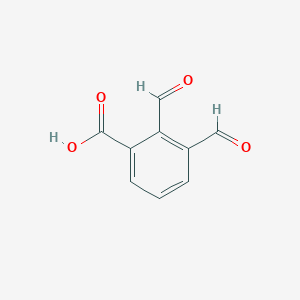![molecular formula C25H31BrOS3 B13058332 5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B13058332.png)
5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde: is an organic compound with the molecular formula C25H31BrOS3 and a molecular weight of 523.61 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and hexyl groups attached to the thiophene rings. It is commonly used as an intermediate in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 3-hexylthiophene followed by coupling reactions to form the desired product . The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like chlorobenzene .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield . The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of conjugated polymers and organic semiconductors, which are essential in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as anti-inflammatory and anti-tumor agents . The presence of the thiophene ring system is known to enhance the biological activity of these derivatives.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including conductive polymers and nanomaterials . These materials have applications in flexible electronics, sensors, and other high-tech devices.
Mechanism of Action
The mechanism of action of 5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can participate in π-π stacking interactions, which are crucial for its role in electronic materials . Additionally, the bromine atom can facilitate halogen bonding, enhancing the compound’s reactivity in various chemical reactions .
Comparison with Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: A simpler analog with a single thiophene ring and a bromine atom.
3-Hexylthiophene: A related compound without the bromine atom, used in the synthesis of polythiophenes.
5,5’-Dibromo-2,2’-bithiophene: A compound with two bromine atoms and two thiophene rings, used in the synthesis of conjugated polymers.
Uniqueness: The uniqueness of 5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde lies in its structure, which combines multiple thiophene rings with bromine and hexyl substituents. This combination enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable intermediate in the synthesis of advanced materials .
Properties
Molecular Formula |
C25H31BrOS3 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C25H31BrOS3/c1-3-5-7-9-11-18-15-22(29-24(18)21-14-13-20(17-27)28-21)25-19(16-23(26)30-25)12-10-8-6-4-2/h13-17H,3-12H2,1-2H3 |
InChI Key |
BHEQNSDXCBNBQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)Br)CCCCCC)C3=CC=C(S3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate](/img/structure/B13058251.png)


![7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13058271.png)
![Methyl (S)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13058275.png)


amine](/img/structure/B13058282.png)

![tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058292.png)
![3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13058298.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate](/img/structure/B13058313.png)
![6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13058319.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13058333.png)
